(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate
Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a synthetic benzofuran derivative featuring a conjugated system with a (Z)-configured methylene-thiophene moiety and a 4-nitrobenzoate ester group. The benzofuran core is substituted at the 2-position with a 3-methylthiophen-2-ylmethylene group, which contributes to its planar, aromatic structure.
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO6S/c1-12-8-9-29-19(12)11-18-20(23)16-7-6-15(10-17(16)28-18)27-21(24)13-2-4-14(5-3-13)22(25)26/h2-11H,1H3/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZLKFLRZCBTPW-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the benzofuran aldehyde to form the (Z)-methylene derivative.
Esterification: The final step involves the esterification of the benzofuran derivative with 4-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology and Medicine
In medicinal chemistry, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the thiophene ring can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzofuran core and ester substituents but differ in key functional groups, enabling a comparative analysis:
Structural and Functional Differences
Key Comparative Insights
Electronic Effects: The 4-nitrobenzoate group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the 3,4-dimethoxybenzoate (electron-donating) in . This difference could influence interactions in catalytic or biological systems.
The 3-methylthiophene moiety in the target compound and contributes to moderate lipophilicity, whereas the nitro group in the target compound increases water solubility compared to methoxy analogs.
In contrast, the nitro group in the target compound may shift absorption spectra to longer wavelengths due to its electron-withdrawing nature.
Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and the mechanisms underlying its effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-methylthiophene-2-carbaldehyde with 3-oxo-2,3-dihydrobenzofuran under basic conditions, often using sodium hydroxide or potassium carbonate as catalysts. The resulting compound exhibits a unique structure characterized by a benzofuran core and a nitrobenzoate moiety.
Antimicrobial Properties
Research indicates that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have demonstrated significant antimicrobial activity. For instance, studies on benzofuran derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL, indicating potent antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, related compounds have shown IC50 values in the micromolar range against these cell lines . The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis.
Anti-inflammatory Effects
Anti-inflammatory activity has been observed in related thiophene derivatives, suggesting that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran could exhibit similar properties. This activity is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological effects of (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran are thought to result from its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways related to inflammation and cancer progression.
- Nucleic Acid Interaction : Similar compounds have shown the ability to intercalate with DNA or RNA, potentially disrupting replication and transcription processes .
Case Studies and Research Findings
A series of studies have focused on the synthesis and evaluation of biological activities of benzofuran derivatives:
| Compound | Biological Activity | IC50/MIC Values |
|---|---|---|
| Benzofuran Derivative A | Antimicrobial | MIC = 50 μg/mL |
| Benzofuran Derivative B | Anticancer (MDA-MB-231) | IC50 = 6.46 μM |
| Thiophene Derivative C | Anti-inflammatory | IC50 = 10 μM |
These findings underscore the potential of compounds like (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
